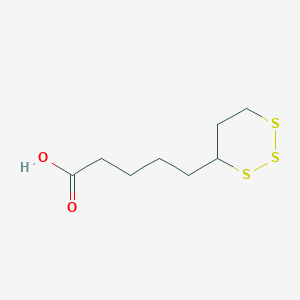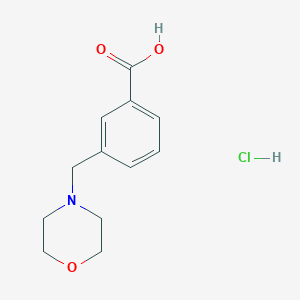
Zaragozic acid A
Overview
Description
Zaragozic acid A is a potent inhibitor of squalene synthase from mammalian, fungal, and yeast (Saccharomyces cervisiae) sources . Squalene synthase is the initial committed enzyme in sterol synthesis and is responsible for the reductive condensation of farnesyl pyrophosphate to form squalene . This compound acts by mimicking the substrate farnesyl pyrophosphate and the reaction intermediate presqualene pyrophosphate .
Synthesis Analysis
The core biosynthetic route of this compound is via a polyketide synthase pathway from 10 acetates, 4 methyls of methionines, 1 succinate, and 1 benzoic acid . A simultaneous creation of the C4 and C5 quaternary carbon centers by an acetal [1,2] Wittig rearrangement of O-glycoside 1 derived from L-arabino-γ-lactone is the key feature in the construction of the 2,8-dioxabicyclo [3.2.1]octane core structure of this compound .Molecular Structure Analysis
This compound has a unique 4,8-dioxabicyclo [3.2.1]octane core, and vary in their 1-alkyl and their 6-acyl side chains . The molecular formula of this compound is C35H46O14 .Chemical Reactions Analysis
This compound acts by mimicking the substrate farnesyl pyrophosphate and the reaction intermediate presqualene pyrophosphate . This process confers increased apparent potency in the presence of reduced enzyme concentrations .Physical And Chemical Properties Analysis
This compound has a molar mass of 690.731 Da . It is soluble in ethanol (10 mg/ml) and DMSO (10 mg/ml, heating required), yielding a clear, colorless to faint yellow solution .Scientific Research Applications
Biosynthetic Pathway and Production
Zaragozic acid A, a potent cholesterol-lowering polyketide, is produced by various filamentous fungi. Studies have shown that the biosynthetic pathway of this compound involves the priming of a benzoic acid starter unit onto a highly reducing polyketide synthase (HRPKS), followed by oxaloacetate extension and product release to generate a tricarboxylic acid-containing product. This process requires only three enzymes: HRPKS, citrate synthase, and hydrolase, and has been successfully reconstituted in a heterologous host, demonstrating the possibility of producing this complex molecule through engineered biosynthesis (Liu et al., 2017).
Enzymatic Interaction and Inhibition
This compound exhibits nanomolar inhibitory activity toward squalene synthase (SQS), an enzyme crucial in sterol synthesis. Its binding mode to SQS has been elucidated, providing insights into its potent inhibitory action. This interaction induces a local conformational change in the substrate binding site of SQS, making this compound a candidate for the development of antilipogenic therapies. Additionally, it effectively inhibits a homologous bacterial enzyme, dehydrosqualene synthase, which plays a role in bacterial resistance to oxidative stress (Liu et al., 2012).
Synthetic Approaches
Significant efforts have been made to synthesize this compound due to its complex molecular structure and potent physiological effects. Various synthetic routes have been explored, including those focusing on constructing the highly oxygenated 2,8-dioxabicyclo[3.2.1]octane core that is characteristic of this compound. These efforts not only highlight the molecule's synthetic challenges but also its allure among synthetic chemists, reflecting its potential as a therapeutic agent and a molecule of interest in biological studies (Jotterand & Vogel, 2001).
Mechanism of Action
Target of Action
Zaragozic Acid A, also known as Squalestatin 1, is a potent inhibitor of squalene synthase . Squalene synthase is the first committed enzyme in sterol synthesis, catalyzing the reductive condensation of farnesyl pyrophosphate to form squalene .
Mode of Action
This compound acts as a reversible competitive inhibitor of squalene synthase . It competes with the substrate of the enzyme, thereby reducing the rate of the reaction .
Biochemical Pathways
The inhibition of squalene synthase by this compound affects the sterol synthesis pathway . This results in the reduction of cholesterol synthesis, as squalene synthase is a key enzyme in this pathway .
Result of Action
The inhibition of squalene synthase by this compound leads to lower plasma cholesterol levels in primates . In rats, treatment with this compound caused an increase in hepatic low-density lipoprotein (LDL) receptor mRNA levels .
Future Directions
Biochemical Analysis
Biochemical Properties
Zaragozic Acid A interacts with squalene synthase, the first committed enzyme in sterol synthesis . This enzyme catalyzes the reductive condensation of farnesyl pyrophosphate to form squalene . By inhibiting squalene synthase, this compound disrupts sterol synthesis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It lowers plasma cholesterol levels in primates and increases hepatic low-density lipoprotein (LDL) receptor mRNA levels in rats . It also mildly inhibits Ras farnesyl-protein transferase . In addition, this compound impairs dendritic development in Purkinje cells .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibition of squalene synthase . This inhibition disrupts the synthesis of sterols, which are essential components of cell membranes and precursors of other biologically important molecules .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, heat input during production medium batch sterilization affects the ratio of different zaragozic acids produced, which in turn influences the total zaragozic acid titer .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, all mice pre-treated with this compound for 48 hours before exposure to an absolute lethal dose of Epsilon toxin (ETX) survived .
Metabolic Pathways
This compound is involved in the metabolic pathway of sterol synthesis . It inhibits squalene synthase, which catalyzes the formation of squalene from farnesyl pyrophosphate .
Transport and Distribution
Given its role as a squalene synthase inhibitor, it is likely to be found in areas where sterol synthesis occurs, such as the endoplasmic reticulum .
Subcellular Localization
Considering its role in sterol synthesis, it is likely to be localized in the endoplasmic reticulum where this process takes place .
properties
IUPAC Name |
(1S,3S,4S,5R,6R,7R)-1-[(4S,5R)-4-acetyloxy-5-methyl-3-methylidene-6-phenylhexyl]-6-[(E,4S,6S)-4,6-dimethyloct-2-enoyl]oxy-4,7-dihydroxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H46O14/c1-7-19(2)17-20(3)13-14-25(37)47-28-27(38)33(48-29(30(39)40)34(45,31(41)42)35(28,49-33)32(43)44)16-15-21(4)26(46-23(6)36)22(5)18-24-11-9-8-10-12-24/h8-14,19-20,22,26-29,38,45H,4,7,15-18H2,1-3,5-6H3,(H,39,40)(H,41,42)(H,43,44)/b14-13+/t19-,20+,22+,26+,27+,28+,29+,33-,34+,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKDOZMCHOGOBR-NCSQYGPNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)C=CC(=O)OC1C(C2(OC(C(C1(O2)C(=O)O)(C(=O)O)O)C(=O)O)CCC(=C)C(C(C)CC3=CC=CC=C3)OC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C[C@H](C)/C=C/C(=O)O[C@@H]1[C@H]([C@]2(O[C@@H]([C@]([C@@]1(O2)C(=O)O)(C(=O)O)O)C(=O)O)CCC(=C)[C@H]([C@H](C)CC3=CC=CC=C3)OC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701018091 | |
| Record name | Zaragozic Acid A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701018091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
690.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
142561-96-4 | |
| Record name | Zaragozic acid A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142561-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Squalestatin 1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142561964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zaragozic Acid A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701018091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZARAGOZIC ACID A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1117HVX02L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylurea](/img/structure/B177594.png)
![methyl N-[(2S)-1-[[(2S,3S)-4-[[[(2S)-2-(ethoxycarbonylamino)-3-methylbutanoyl]amino]-[[4-(1,3-thiazol-2-yl)phenyl]methyl]amino]-3-hydroxy-1-phenylbutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B177597.png)


![2-Methyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B177608.png)





